Kdm2B-IN-2
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Overview
Description
KDM2B-IN-2 is a potent inhibitor of the histone demethylase enzyme KDM2B. Histone demethylases are enzymes that remove methyl groups from histone proteins, which play a crucial role in regulating gene expression. This compound has shown significant potential in research related to hyperproliferative diseases, including various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KDM2B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
KDM2B-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of this compound .
Scientific Research Applications
KDM2B-IN-2 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the role of histone demethylases in cancer progression and to develop potential therapeutic strategies.
Epigenetics: The compound is employed in research focused on understanding the epigenetic regulation of gene expression.
Stem Cell Biology: This compound is used to investigate the role of histone demethylases in stem cell differentiation and reprogramming.
Drug Development: The compound serves as a lead compound for developing new drugs targeting histone demethylases.
Mechanism of Action
KDM2B-IN-2 exerts its effects by inhibiting the activity of the histone demethylase enzyme KDM2B. This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in gene expression. The molecular targets and pathways involved include:
Histone H3 Lysine 36 (H3K36): This compound specifically targets the demethylation of H3K36, a key epigenetic mark associated with active gene transcription.
Epigenetic Regulation: By inhibiting KDM2B, the compound affects various epigenetic pathways involved in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
KDM2B-IN-2 is unique compared to other histone demethylase inhibitors due to its high specificity and potency. Similar compounds include:
GSK-J1: An inhibitor of the histone demethylase JMJD3, which targets a different histone mark (H3K27).
OG-L002: An inhibitor of the histone demethylase LSD1, which targets H3K4 and H3K9.
JIB-04: A pan-histone demethylase inhibitor that targets multiple histone demethylases.
This compound stands out due to its selective inhibition of KDM2B, making it a valuable tool for studying the specific role of this enzyme in various biological processes .
Biological Activity
Kdm2B-IN-2 is a selective inhibitor of KDM2B, a histone demethylase implicated in various biological processes, including stem cell maintenance, differentiation, and cancer progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Overview of KDM2B
KDM2B (also known as NDY1 or FBXL10) is a member of the Jumonji C domain-containing family of histone demethylases. It primarily targets histone H3 at lysine 36 (H3K36) and has been shown to play roles in:
- Stem Cell Biology : KDM2B is essential for the self-renewal and differentiation of both embryonic and adult stem cells. Its overexpression can promote reprogramming to induced pluripotent stem cells (iPSCs) .
- Cancer Progression : In various cancers, KDM2B acts as an oncogene, promoting cell proliferation and inhibiting senescence by repressing key tumor suppressors such as p16INK4A .
This compound selectively inhibits KDM2B's enzymatic activity, leading to increased levels of H3K36me2/me1. This inhibition can have several downstream effects:
- Cell Cycle Regulation : Inhibition of KDM2B has been shown to block cell cycle progression and induce apoptosis in cancer cells .
- Differentiation Promotion : By inhibiting KDM2B, this compound promotes differentiation in basal-like breast cancer cells, suggesting potential therapeutic applications in treating aggressive cancer types .
- Metabolic Shifts : KDM2B influences cellular metabolism by downregulating pyruvate dehydrogenase (PDH), which shifts metabolism towards aerobic glycolysis .
1. KDM2B and Myocardial Injury
A study demonstrated that overexpression of KDM2B could prevent myocardial ischemia-reperfusion injury by modulating inflammatory responses. Knocking down KDM2B resulted in increased expression of inflammatory markers such as TNF-α and IL-6, indicating its role in protecting cardiac tissue .
2. Cancer Stem Cells
Research indicated that downregulation of KDM2B in colorectal cancer (CRC) cells led to reduced stemness markers (CD44, CD133), decreased spheroid formation, and enhanced DNA damage response. This suggests that inhibiting KDM2B may serve as a novel therapeutic strategy for CRC by targeting cancer stem cells .
3. Neurodevelopmental Disorders
A cohort study identified variants in KDM2B associated with neurodevelopmental disorders, highlighting its critical role in brain development and function. The presence of specific mutations correlated with developmental delays and congenital anomalies .
Data Tables
Properties
IUPAC Name |
1-cyclobutyl-4-[1-(4-thiophen-3-ylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S2/c26-29(27,20-6-4-17(5-7-20)18-8-15-28-16-18)25-10-9-22-21(25)24-13-11-23(12-14-24)19-2-1-3-19/h4-8,15-16,19H,1-3,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRYCGVFIAACFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3=NCCN3S(=O)(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.